2-(2,2-Difluorocyclopentyl)propan-1-ol
Description
2-(2,2-Difluorocyclopentyl)propan-1-ol is a fluorinated secondary alcohol characterized by a cyclopentyl ring with geminal difluoro substituents at the 2-position, linked to a propan-1-ol chain.
Properties
IUPAC Name |
2-(2,2-difluorocyclopentyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopentyl)propan-1-ol typically involves the introduction of the difluorocyclopentyl group onto a propanol molecule. One common method involves the reaction of a cyclopentene derivative with a fluorinating agent to introduce the difluoro groups, followed by a series of steps to attach the propanol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopentyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
2-(2,2-Difluorocyclopentyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets. The difluorocyclopentyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The propanol moiety may also play a role in the compound’s overall bioactivity by facilitating its interaction with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis leverages compounds from Enamine Ltd’s Building Blocks Catalogue (May 2024) to highlight key similarities and differences with 2-(2,2-Difluorocyclopentyl)propan-1-ol.
N-[(3,3-Difluorocyclopentyl)methyl]-1,2,3-thiadiazole (Compound 7)
- Structural Comparison :
- Shares a difluorocyclopentyl group but with fluorine at the 3,3-positions versus the 2,2-positions in the target compound.
- The thiadiazole ring introduces aromaticity and heteroatoms, contrasting with the propan-1-ol chain’s aliphatic hydroxyl group.
- Implications: The 3,3-difluoro substitution likely reduces ring strain compared to 2,2-difluoro, altering conformational flexibility . The thiadiazole moiety may enhance hydrogen-bond acceptor capacity, whereas the hydroxyl group in the target compound acts as a hydrogen-bond donor.
3-Benzoyl-7,7-difluoro-3-azabicyclo[3.3.1]nonane (Compound 4)
- Structural Comparison: Features a bicyclic framework with 7,7-difluoro substitution and a benzoyl group, diverging from the monocyclic difluorocyclopentyl-propanol structure.
3-(2-Methylpyridin-4-yl)propan-1-ol (Compound 5)
- Structural Comparison :
- Contains a propan-1-ol chain but attached to a pyridine ring instead of a difluorocyclopentyl group.
- Implications :
- The pyridine’s aromaticity and nitrogen atom enhance polarity and basicity, whereas the difluorocyclopentyl group in the target compound contributes to electronegativity and steric bulk .
- The hydroxyl group’s hydrogen-bonding capability is conserved, suggesting similar solubility profiles.
Data Tables for Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₈H₁₄F₂O | 176.20 (calc.) | Not provided | 2,2-difluorocyclopentyl, propan-1-ol chain |
| N-[(3,3-Difluorocyclopentyl)methyl]-thiadiazole | C₉H₁₆F₂N₄S | 225.19 | 22926-50-7 | 3,3-difluorocyclopentyl, thiadiazole ring |
| 3-Benzoyl-7,7-difluoro-3-azabicyclo[3.3.1]nonane | C₁₅H₁₇F₂N₂O | 265.31 | 3023222-59-2 | Bicyclic, 7,7-difluoro, benzoyl group |
| 3-(2-Methylpyridin-4-yl)propan-1-ol | C₉H₁₃NO | 151.21 | 3023222-59-2 | Pyridine ring, propan-1-ol chain |
Research Findings and Implications
- Fluorine Substitution Effects :
- 2,2-Difluoro substitution on cyclopentyl rings (target compound) likely increases ring puckering and electronic withdrawal compared to 3,3-difluoro analogs, affecting solubility and reactivity .
- Hydroxyl Group Impact :
- The propan-1-ol chain in the target compound may improve aqueous solubility relative to bicyclic or aromatic analogs (e.g., Compound 4) .
- Synthetic Utility: The difluorocyclopentyl-propanol scaffold is less conformationally restricted than bicyclic systems (Compound 4), enabling broader derivatization in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
